molecular formula C23H16O6S B12683737 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate CAS No. 49831-04-1

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate

Katalognummer: B12683737
CAS-Nummer: 49831-04-1
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: DMLGTNUPSULYID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is a chemical compound with the molecular formula C23H16O6S and a molecular weight of 420.435 g/mol This compound is characterized by its anthracenedione core, which is substituted with a benzoate group through a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate typically involves the reaction of 1,4-dihydroxy-9,10-anthraquinone with 2-mercaptoethanol in the presence of a suitable catalyst to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to introduce the benzoate group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate involves its interaction with various molecular targets and pathways. The compound’s anthracenedione core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, its thioether linkage and benzoate group may interact with specific enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((1,4-Dihydroxy-9,10-dioxo-2-anthryl)thio)ethyl benzoate is unique due to its specific combination of an anthracenedione core, thioether linkage, and benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

49831-04-1

Molekularformel

C23H16O6S

Molekulargewicht

420.4 g/mol

IUPAC-Name

2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)sulfanylethyl benzoate

InChI

InChI=1S/C23H16O6S/c24-16-12-17(30-11-10-29-23(28)13-6-2-1-3-7-13)22(27)19-18(16)20(25)14-8-4-5-9-15(14)21(19)26/h1-9,12,24,27H,10-11H2

InChI-Schlüssel

DMLGTNUPSULYID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.